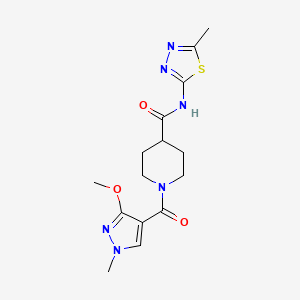

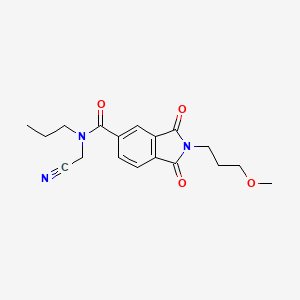

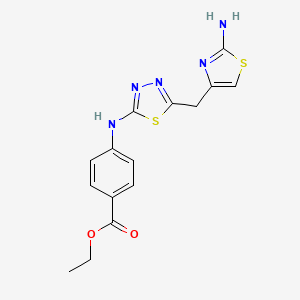

![molecular formula C19H20BrN3 B3004373 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-37-3](/img/structure/B3004373.png)

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H20BrN3 and its molecular weight is 370.294. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A technique was developed for synthesizing azole-piperidines like 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, involving the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method was also applicable to benzo analogues of the title compounds (Shevchuk et al., 2012).

Chemical Synthesis and Crystallography

- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine was synthesized through a rare condensation process. Crystallographic studies were performed on the resulting benzimidazole derivative (Dziełak et al., 2018).

Biological Activities

- A series of benzimidazole derivatives, including 2-(4-bromobenzyl)-1H-benzimidazole variants, were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed potent activities in these domains (Menteşe et al., 2015).

Pharmacological Investigations

- Research into novel benzimidazole derivatives for potential Anti-Alzheimer's applications led to the synthesis and evaluation of compounds including N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives. These compounds were tested for anti-Alzheimer's activity, offering insights into potential therapeutic applications (Gupta et al., 2020).

Corrosion Inhibition

- Benzimidazole derivatives, including those structurally similar to this compound, were studied as corrosion inhibitors for steel in acidic environments. Their inhibitive action was evaluated using various techniques, demonstrating significant corrosion inhibition efficiency (Yadav et al., 2016).

Antimicrobial Applications

- Synthesis and antimicrobial activity evaluation of benzimidazole derivatives, including 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole, revealed good to moderate activity against various bacterial and fungal species, indicating potential for antimicrobial applications (Parmar et al., 2018).

Antitubercular Activity

- Novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives were synthesized and characterized, with docking and screening studies indicating potent antitubercular activity for some molecules (Raju et al., 2020).

Antibacterial and Antifungal Activities

- Novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones exhibited significant biological activity against various bacterial and fungal strains, emphasizing their potential as antimicrobial agents (ANISETTI et al., 2012).

Photoluminescence and Biological Activities

- Research into substituted benzothiazole derivatives, including compounds structurally related to this compound, showed promising photoluminescence and biological activities, including antibacterial and antifungal properties (Shafi et al., 2021).

Mecanismo De Acción

Target of Action

The compound, also known as 2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole, has been found to have high selectivity for resistant Plasmodium falciparum . This suggests that the compound’s primary targets are likely to be proteins or enzymes within the Plasmodium falciparum parasite.

Biochemical Pathways

Given its antimalarial activity, it is likely that the compound affects pathways related to the parasite’s survival and proliferation .

Result of Action

The compound has been found to produce significant inhibition of parasite growth, with 56 to 93% inhibition observed at a concentration of 40 μg/mL . This suggests that the compound’s action results in a substantial reduction in the number of viable Plasmodium falciparum parasites.

Direcciones Futuras

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Análisis Bioquímico

Biochemical Properties

The compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole plays a role in biochemical reactions, particularly in the inhibition of the NLRP3 inflammasome . It interacts with enzymes such as NLRP3, affecting its ATPase activity . The nature of these interactions involves binding to the enzyme, leading to a reduction in its activity .

Cellular Effects

This compound has been observed to have effects on various types of cells, particularly macrophages . It influences cell function by inhibiting the release of IL-1β, a pro-inflammatory cytokine, in LPS/ATP-stimulated human macrophages . This suggests that the compound may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the NLRP3 inflammasome . This binding leads to the inhibition of the enzyme’s ATPase activity, which in turn reduces the release of IL-1β . This suggests that the compound may also influence gene expression related to inflammatory responses.

Propiedades

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXBRWXMRTKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

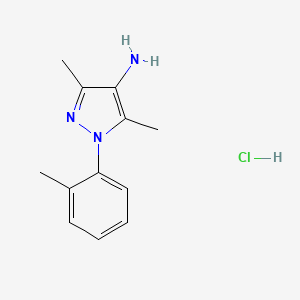

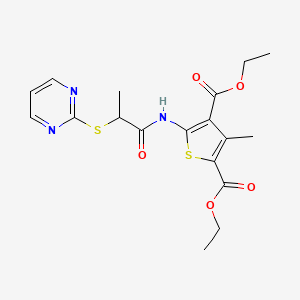

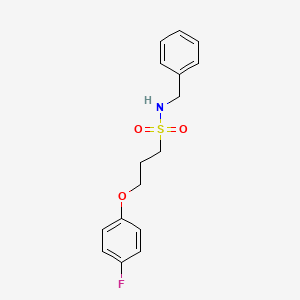

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)